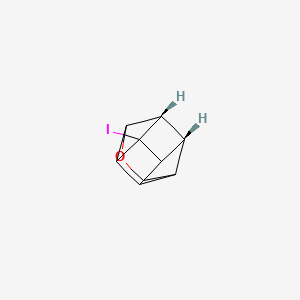

((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1S,2R,3R,8S)-4-iodocuban-1-yl)methanol, also known as Iodocubanol, is a synthetic organic compound that has been widely studied in recent years due to its potential applications in scientific research. Iodocubanol has been used in a variety of experiments, including organic synthesis, biochemistry, and drug discovery.

Scientific Research Applications

Methanol in Biomembrane Studies

Methanol is commonly used as a solubilizing agent in the study of transmembrane proteins/peptides in biological and synthetic membranes. It significantly impacts lipid dynamics by increasing the mixing of isotopically distinct phosphocholine large unilamellar vesicle populations. This highlights the influence of methanol, and solvents in general, on the structure-function relationship associated with bilayer composition, such as lipid asymmetry. The findings suggest careful consideration of methanol as a carrier solvent in biomembrane and proteolipid studies due to its potential to misconstrue lipid scrambling actions (Nguyen et al., 2019).

Methanol in Organic Synthesis

Methanol plays a role in organic synthesis, as demonstrated by the preparation of certain compounds through a process involving methanol. For instance, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was prepared from commercially available materials in a process highlighting methanol's utility in synthesizing biomimetic chelating ligands. This underscores methanol's versatility and importance in the preparation and development of novel organic compounds with potential applications in various fields (Gaynor et al., 2023).

Methanol in Catalysis

Research on catalysts based on tris(triazolyl)methanol-Cu(I) structures has shown that methanol-derived ligands can form stable complexes catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently. These findings are crucial for synthetic chemistry, as they offer insights into designing highly active and recyclable catalysts for CuAAC reactions, highlighting methanol's role in enhancing catalytic performances (Ozcubukcu et al., 2009; Ozkal et al., 2012).

Methanol in Environmental Monitoring

The development of a methanol gas sensing technology based on Y2O3 multishelled hollow structures demonstrates methanol's significance in environmental monitoring and healthcare. This sensor's ultrasensitive detection limit for methanol could have profound implications for ensuring safety in various settings, underscoring the need for reliable and highly sensitive detection methods for harmful substances like methanol (Zheng et al., 2019).

properties

IUPAC Name |

(2R,3S)-4-iodo-9-oxapentacyclo[4.4.0.02,5.03,8.04,7]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-9-5-3-2-1-11-8(6(3)9)7(9)4(2)5/h2-8H,1H2/t2?,3-,4?,5?,6+,7?,8?,9?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEAMJAOAPKJJC-AHBSTAGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C4C2C5C4(C3C5O1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2[C@H]3[C@H]4C(O1)C5C2C3C45I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798781.png)

![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2798783.png)

![(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B2798789.png)

![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2798792.png)

![3-(2-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2798799.png)

![(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2798802.png)